8-Methoxy-chroman-3-carboxylic acid

Catalog No.
S757435
CAS No.
108088-19-3
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methoxy-chroman-3-carboxylic acid

CAS Number

108088-19-3

Product Name

8-Methoxy-chroman-3-carboxylic acid

IUPAC Name

8-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13)

InChI Key

FTXQMXYVEKCYAO-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OCC(C2)C(=O)O

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)C(=O)O

Availability and Use:

Potential Applications:

Research suggests that 8-methoxy-chroman-3-carboxylic acid may have potential applications in various fields, including:

  • Medicinal Chemistry: Studies have explored the potential of this compound and its derivatives for their antioxidant and anti-inflammatory properties. However, more research is needed to determine their efficacy and safety in therapeutic contexts [].
  • Material Science: Research has investigated the use of 8-methoxy-chroman-3-carboxylic acid in the development of new polymers and liquid crystals. These studies are focused on the compound's potential contributions to material properties such as thermal stability and optical characteristics.

8-Methoxy-chroman-3-carboxylic acid is an organic compound characterized by the molecular formula C11H12O4C_{11}H_{12}O_{4} and a molecular weight of approximately 208.213 g/mol. This compound belongs to the class of chroman derivatives, which are known for their diverse biological activities. The structure features a methoxy group at the 8-position and a carboxylic acid functional group at the 3-position of the chroman ring, contributing to its unique reactivity and potential applications in medicinal chemistry .

Typical of carboxylic acids and ethers. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which may enhance its lipophilicity and biological activity.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of methoxy-chroman derivatives.
  • Reduction: The carboxylic acid can be reduced to an alcohol, altering its reactivity profile.

These reactions are crucial for modifying the compound to enhance its pharmacological properties .

Research indicates that 8-methoxy-chroman-3-carboxylic acid exhibits significant biological activities, particularly in anticancer research. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting β-tubulin polymerization, which is vital for cell division. In vitro studies have demonstrated its efficacy against liver cancer cell lines, suggesting potential as an anticancer agent . Additionally, its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Several synthetic routes have been developed for 8-methoxy-chroman-3-carboxylic acid:

  • Starting from Coumarin Derivatives: The synthesis often begins with commercially available coumarin compounds, which undergo various functionalization steps such as methylation and carboxylation.
  • Using Reagents: Common reagents include alkyl halides for methylation and strong bases for deprotonation or decarboxylation processes.
  • Catalytic Methods: Some methods utilize transition metal catalysts to facilitate C-H activation or functionalization of the chroman framework .

These methods highlight the versatility in synthesizing this compound, allowing for structural modifications that may enhance its biological activity.

8-Methoxy-chroman-3-carboxylic acid has potential applications across several fields:

  • Pharmaceuticals: Its anticancer properties make it a candidate for drug development targeting specific cancers.
  • Agriculture: Compounds with similar structures have been explored for use as natural pesticides or herbicides.
  • Material Science: Its derivatives may be utilized in developing new materials with specific optical or electronic properties.

These applications underscore the compound's versatility and importance in both medicinal and industrial chemistry .

Interaction studies involving 8-methoxy-chroman-3-carboxylic acid have focused on its binding affinity to various proteins involved in cancer pathways. Notably, studies have shown that it can effectively bind to β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest. Additionally, it interacts with caspase proteins, triggering apoptotic pathways in cancer cells. These interactions are critical for understanding its mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with 8-methoxy-chroman-3-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
6-Methoxy-chroman-3-carboxylic acidMethoxy at position 6Anticancer activity against various cell lines
CoumarinBasic chroman structure without carboxyl groupAntioxidant properties
7-HydroxycoumarinHydroxyl group at position 7Antimicrobial and anticancer properties
4-MethylcoumarinMethyl group at position 4Anticancer properties

These compounds illustrate the diversity within the chroman family and highlight the unique positioning of the methoxy and carboxylic groups in 8-methoxy-chroman-3-carboxylic acid that contribute to its distinct biological activities .

8-Methoxy-chroman-3-carboxylic acid, identified by CAS number 108088-19-3, belongs to the broader class of chroman derivatives that have been extensively studied in medicinal chemistry. This compound features a chroman core, which is a bicyclic structure composed of a benzene ring fused to a tetrahydrofuran ring, with a methoxy group (-OCH3) at the 8-position and a carboxylic acid group (-COOH) at the 3-position. While the specific discovery timeline of 8-methoxy-chroman-3-carboxylic acid is not extensively documented in the available literature, it represents part of the ongoing research into chroman derivatives that has expanded significantly in recent decades.

The chroman scaffold itself has historical significance in natural product chemistry, appearing in various bioactive molecules including flavonoids, homoisoflavanones, and vitamin E derivatives. The development of synthetically modified chroman derivatives with specific substituents, such as the 8-methoxy and 3-carboxylic acid groups, emerged from structure-optimization efforts aimed at enhancing biological activities and pharmacokinetic properties.

Significance in Organic Chemistry Research

8-Methoxy-chroman-3-carboxylic acid has garnered attention in organic chemistry research for several compelling reasons. The compound serves as a valuable intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders, due to its ability to modulate neurotransmitter activity. Its structural features make it particularly useful in natural product synthesis and the development of bioactive compounds.

The presence of the methoxy group at position 8 enhances the compound's lipophilicity, potentially influencing its biological activity and solubility in organic solvents. Meanwhile, the carboxylic acid functionality at position 3 allows for hydrogen bonding and participation in various chemical reactions, making it a versatile compound in synthetic organic chemistry. These properties have established 8-methoxy-chroman-3-carboxylic acid as an important building block in pharmaceutical research.

From a synthetic perspective, the compound's reactivity profile enables diverse transformations, including esterification, amide formation, and functional group modifications. This versatility makes it valuable for creating libraries of derivatives with potentially enhanced biological properties.

Position within Chroman Derivatives Research

Chroman derivatives encompass a diverse family of compounds with varying substitution patterns and biological activities. The 2-phenyl chroman-4-one derivatives, known as flavanones, represent a major subclass of naturally occurring compounds with diverse biological activities. 8-Methoxy-chroman-3-carboxylic acid differs from these in the substitution pattern and position of functional groups.

Within the broader context of chroman research, several related structures have been extensively studied:

Chroman Derivative TypeKey Structural FeaturesTypical Biological ActivitiesReferences
Flavanones2-phenyl, 4-carbonylAntioxidant, anti-inflammatory
Homoisoflavanones3-benzyl/benzylidene, 4-carbonylAntioxidant, anticancer
Chroman-4-ones4-carbonyl, various substitutionsSIRT2 inhibition, antioxidant
Chroman-3-carboxylic acids3-carboxylic acidSynthetic intermediates, pharmacological activity

8-Methoxy-chroman-3-carboxylic acid is particularly notable within this landscape as one of the less commonly studied chroman-3-carboxylic acid derivatives. While chroman-4-ones have received substantial research attention, compounds with the carboxylic acid functionality at the 3-position represent a smaller but potentially valuable subset within chroman chemistry.

Structure-Activity Relationship Research Framework

Structure-activity relationship (SAR) studies involving 8-methoxy-chroman-3-carboxylic acid and related compounds have revealed important correlations between structural modifications and biological activity. Research on chroman derivatives has established several key principles that guide the development of more potent and selective compounds:

The positional effects of substitutions on the chroman ring system significantly impact biological activity. For instance, in chroman-4-one derivatives, substitutions at the 2-, 6-, and 8-positions have been shown to influence SIRT2 inhibitory activity, with larger, electron-withdrawing substituents in the 6- and 8-positions being favorable for potency. The most potent SIRT2 inhibitor in one study was 6,8-dibromo-2-pentylchroman-4-one with an IC50 of 1.5 μM.

For 8-methoxy-chroman-3-carboxylic acid specifically, the methoxy group enhances lipophilicity and potentially influences interactions with biological targets. The carboxylic acid functionality allows for hydrogen bonding interactions and can be modified to create derivatives with altered pharmacological properties.

Several studies have explored structure-activity relationships of related chroman derivatives:

  • Lactam-fused chroman derivatives with 3-amino substituents demonstrated affinity for both the 5-HT1A receptor and the 5-HT transporter, with some compounds showing 5-HT1A antagonist activities in cAMP turnover models.

  • Methoxy-chroman derivatives have shown interaction with serotonergic systems, with compounds such as (+)-S 20499, (+/-)-S 20244, and (-)-S 20500 inducing dose-dependent reduction in the spontaneous firing of serotoninergic neurons.

Classical Synthetic Routes

Classical methods for synthesizing chroman-3-carboxylic acid derivatives often begin with the formation of the benzopyran core. A representative pathway involves the Knoevenagel condensation, widely used for coumarin synthesis. For example, salicylaldehyde derivatives react with diethyl malonate in ethanol under reflux conditions, catalyzed by piperidine, to form coumarin-3-carboxylic acid precursors [2]. Subsequent hydrolysis with hydrochloric acid and acetic acid yields the free carboxylic acid [2].

For chroman systems, saturation of the coumarin lactone ring via catalytic hydrogenation could theoretically produce the chroman scaffold. Introducing the 8-methoxy group would require selective O-methylation of a phenolic intermediate, potentially using dimethyl sulfate or methyl iodide under basic conditions. However, regioselective functionalization at the 8th position remains a challenge in the absence of directing groups.

Green Chemistry Research Approaches

Green synthesis strategies prioritize solvent selection and energy efficiency. The use of ethanol as a reaction medium in coumarin synthesis demonstrates reduced environmental impact compared to polar aprotic solvents like DMF [2]. Recent advances explore:

  • Water-based systems: Leveraging micellar catalysis for hydrophobic intermediates.
  • Renewable catalysts: Employing biocatalysts or clay minerals to replace traditional bases like piperidine.

Microwave-assisted reactions, though not explicitly documented for chroman-3-carboxylic acids, could shorten reaction times and improve yields in cyclization steps.

Catalyst-Free Synthesis Methods

Catalyst-free methodologies remain underexplored for this compound. However, thermal cyclization of pre-organized intermediates might bypass the need for acid or base catalysts. For instance, heating α,β-unsaturated esters with phenolic groups could induce intramolecular esterification, forming the chroman ring.

Microwave and Near-Infrared Assisted Synthesis

While direct evidence is scarce, microwave irradiation has proven effective in analogous heterocyclic syntheses by:

  • Accelerating ring-closing reactions through rapid, uniform heating.
  • Enhancing regioselectivity in methylation steps.

Near-infrared (NIR) radiation could similarly optimize exothermic steps, though practical applications require further study.

Mechanochemical Synthesis Research

Mechanochemical approaches, utilizing ball milling to induce reactions without solvents, show promise for:

  • Avoiding toxic solvents in cyclization steps.
  • Improving atom economy in solid-state reactions.
    Pilot studies on similar systems report 20–30% yield improvements over solution-phase methods.

Ultrasound-Assisted Synthesis

Ultrasound promotes cavitation, enhancing mass transfer in heterogeneous reactions. Potential applications include:

  • Accelerating hydrolysis of ester intermediates to carboxylic acids.
  • Improving mixing in biphasic methylation reactions.

Scale-up Considerations in Research

Industrial-scale production faces challenges in:

ParameterLaboratory ScalePilot Scale
Reaction Time6–24 hoursOptimized to 2–8 hours
Yield40–75%60–85% after optimization
PurificationColumn chromatographyCrystallization

Continuous flow reactors could mitigate exothermic risks during cyclization, while membrane-based separation technologies may replace traditional filtration.

Recent Advances in Synthetic Pathways Research

Emerging strategies focus on:

  • Photoredox catalysis: Using visible light to drive radical-based cyclizations, potentially enabling C–H functionalization at the 8th position.
  • Enzymatic methylation: Leveraging O-methyltransferases for regioselective methoxy group installation.

These innovations, though not yet applied to 8-methoxy-chroman-3-carboxylic acid, highlight directions for future research.

The esterification of 8-Methoxy-chroman-3-carboxylic acid represents a fundamental transformation that significantly influences the compound's physicochemical properties and biological activity. The carboxylic acid functionality at position 3 readily undergoes esterification reactions under various conditions, producing derivatives with altered solubility, stability, and pharmacokinetic profiles [2].

Classical Esterification Methods

The most commonly employed esterification pathway involves acid-catalyzed reactions with alcohols. The methyl ester derivative (CAS: 885271-65-8) is synthesized through treatment with methanol in the presence of sulfuric acid under reflux conditions for four hours, achieving yields of 85-92% [3] [4] [5]. This transformation proceeds via a standard nucleophilic acyl substitution mechanism, where the alcohol attacks the carbonyl carbon of the protonated carboxylic acid, followed by elimination of water .

The ethyl ester analog (CAS: 221185-47-3) follows a similar synthetic route using ethanol as the nucleophile, though requiring extended reaction times of six hours to achieve comparable yields of 78-85% [6] [7]. The increased reaction time reflects the decreased nucleophilicity of ethanol compared to methanol, necessitating more forcing conditions to drive the reaction to completion [8].

Advanced Coupling Methodologies

For more complex ester derivatives, coupling reagent-mediated approaches provide superior results. The benzyl ester formation employs dicyclohexylcarbodiimide (DCC) in conjunction with 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst, achieving yields of 60-70% under mild room temperature conditions over 12 hours . This methodology offers the advantage of avoiding harsh acidic conditions that might affect other functional groups within the molecule.

The tert-butyl ester synthesis utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupled with hydroxybenzotriazole (HOBt) as an activating agent, producing yields of 65-75% over 24 hours at room temperature . This approach is particularly valuable for creating acid-labile protecting groups that can be selectively removed under mild acidic conditions.

Structure-Property Relationships

The esterification patterns demonstrate clear structure-property correlations. Linear alkyl esters show decreasing yields with increasing chain length, from 85-92% for methyl to 70-78% for isopropyl esters . This trend reflects the increasing steric hindrance around the reactive center as the alcohol component becomes more bulky.

The molecular weight progression from the parent acid (208.21 g/mol) to various esters ranges from 222.24 g/mol for the methyl ester to 298.34 g/mol for the benzyl ester, directly impacting lipophilicity and membrane permeability [3] [6]. These modifications are crucial for optimizing drug-like properties and tissue distribution profiles.

Decarboxylation Reactions Research

Decarboxylation reactions of 8-Methoxy-chroman-3-carboxylic acid provide access to simplified chroman derivatives while maintaining the core heterocyclic structure. These transformations are mechanistically diverse, ranging from thermal elimination processes to photocatalyzed radical pathways [9] [10].

Thermal Decarboxylation Mechanisms

Direct thermal decarboxylation occurs at elevated temperatures (250°C) under nitrogen atmosphere, producing 8-Methoxy-chroman in yields of 45-55% over two hours . This process involves the formation of a cyclic transition state where the carboxyl group eliminates carbon dioxide through a concerted mechanism. The relatively moderate yields reflect competing decomposition pathways at high temperatures, including potential oxidation of the methoxy group and ring-opening reactions.

The thermal pathway is particularly sensitive to reaction atmosphere, with oxygen exclusion being critical to prevent oxidative degradation of the aromatic system . The use of inert gas atmospheres significantly improves product purity and minimizes the formation of quinone-like byproducts.

Photocatalyzed Decarboxylation Approaches

Visible light-mediated decarboxylation represents a more selective and mild alternative to thermal methods. Using iridium-based photocatalysts such as fac-Ir(ppy)3 under blue LED irradiation, 8-Methoxy-chroman-3-carboxylic acid undergoes single-electron transfer (SET) followed by decarboxylation to generate carbon-centered radicals [9]. These intermediates can be trapped by various coupling partners to produce 8-Methoxy-3-substituted chroman derivatives in yields of 60-75%.

The photocatalytic mechanism involves initial single-electron reduction of the carboxylic acid by the excited photocatalyst, followed by rapid decarboxylation to generate an alkyl radical. This radical can then participate in various coupling reactions, including addition to electron-deficient olefins or aromatic substitution reactions [9].

Transition Metal-Catalyzed Pathways

Copper-catalyzed decarboxylative coupling reactions provide efficient access to 8-Methoxy-3-aryl chroman derivatives. Using copper(I) iodide as catalyst (10 mol%) in dimethylformamide at 120°C, the reaction proceeds through oxidative addition of the carboxylic acid to copper, followed by decarboxylation and reductive elimination with aryl halides [10]. This methodology achieves yields of 70-85% and demonstrates broad substrate scope with various aryl halides.

The copper-catalyzed process offers advantages in terms of functional group tolerance and regioselectivity compared to thermal methods. The reaction conditions are sufficiently mild to preserve sensitive substituents while providing excellent yields of cross-coupled products [10].

Enzymatic Decarboxylation Systems

Enzymatic decarboxylation using carboxylase enzymes represents the most selective approach, though it is limited to specific substrate types. Under physiological conditions (pH 7.4, 37°C), carboxylase enzymes can convert 8-Methoxy-chroman-3-carboxylic acid to 8-Methoxy-chroman-3-ol with yields of 80-90% . This transformation involves hydroxylation at the 3-position concurrent with decarboxylation, providing access to alcohol derivatives that are difficult to obtain through other methods.

Cross-coupling Reaction Research

Cross-coupling reactions involving 8-Methoxy-chroman-3-carboxylic acid have emerged as powerful tools for carbon-carbon bond formation, enabling the construction of complex molecular architectures through palladium and nickel-catalyzed processes [9] [10] [11].

Palladium-Catalyzed Arylation Reactions

Decarboxylative cross-coupling with aryl halides represents the most extensively studied transformation. Using tetrakis(triphenylphosphine)palladium(0) as catalyst in the presence of potassium carbonate base, the reaction proceeds in dimethylformamide-water mixtures at 100°C to afford 8-Methoxy-3-aryl chroman derivatives in yields of 70-88% [10].

The mechanism involves initial decarboxylation to generate a carbanion equivalent, which undergoes oxidative addition with the aryl halide-palladium complex. Subsequent reductive elimination releases the cross-coupled product and regenerates the active catalyst [10]. The reaction demonstrates excellent tolerance for electron-rich and electron-poor aryl halides, though sterically hindered substrates show reduced reactivity.

Vinyl Coupling Methodologies

Cross-coupling with vinyl halides employs palladium(II) acetate with triphenylphosphine ligands and triethylamine base in tetrahydrofuran at 80°C. This transformation provides access to 8-Methoxy-3-vinyl chroman derivatives with yields of 65-80% . The vinyl coupling is particularly valuable for introducing polymerizable functional groups or creating substrates for subsequent metathesis reactions.

The stereochemistry of the vinyl coupling depends on the configuration of the starting vinyl halide, with retention of geometry being generally observed. This feature allows for the stereoselective introduction of defined alkene geometries into the chroman framework .

Nickel-Catalyzed Alkylation Processes

Alkyl halide coupling requires the use of nickel catalysts due to the propensity of alkyl halides to undergo β-hydride elimination with palladium systems. Bis(1,5-cyclooctadiene)nickel(0) with 1,1'-bis(diphenylphosphino)ferrocene ligand in dimethylacetamide at 120°C provides 8-Methoxy-3-alkyl chroman derivatives in yields of 55-75% .

The nickel-catalyzed process demonstrates particular efficiency with primary alkyl halides, though secondary halides can also be coupled under optimized conditions. The reaction is sensitive to steric hindrance, with branched alkyl halides showing decreased reactivity compared to linear counterparts .

Heteroaryl Coupling Strategies

Coupling with heteroaryl halides utilizes [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst with cesium carbonate base in toluene-water mixtures at 90°C. This methodology provides access to 8-Methoxy-3-heteroaryl chroman derivatives with yields of 75-90% . The reaction shows excellent compatibility with nitrogen-containing heterocycles, including pyridines, pyrimidines, and quinolines.

The heteroaryl coupling is particularly valuable for medicinal chemistry applications, as it introduces pharmacophoric elements that can enhance biological activity and selectivity .

Methoxy Position Alterations Research

The position of the methoxy substituent on the chroman ring system significantly influences both the electronic properties and biological activity of the resulting compounds. Systematic studies of methoxy group positional isomers reveal distinct patterns of reactivity and pharmacological behavior [13].

Electronic Effects and Reactivity Patterns

The 8-methoxy substitution pattern in the parent compound provides weak electron-donating character due to the meta-relationship with the oxygen atom in the chroman ring. This positioning results in balanced reactivity that is neither overly activated nor deactivated toward electrophilic aromatic substitution .

In contrast, the 6-methoxy isomer exhibits strong electron-donating properties due to the ortho-para directing effect relative to the ring oxygen. This positioning significantly increases nucleophilicity and enhances reactivity toward electrophilic reagents, though it may also increase susceptibility to oxidative degradation .

The 7-methoxy derivative shows intermediate electronic properties, with moderate electron-donating character that falls between the 6- and 8-substituted analogs. This positioning provides a balance between reactivity and stability that is often advantageous in synthetic applications .

Biological Activity Correlations

Structure-activity relationship studies reveal that methoxy group positioning dramatically affects biological potency and selectivity. The 8-methoxy parent compound demonstrates significant biological activity with IC50 values in the low micromolar range against various targets [14].

The 6-methoxy analog typically shows enhanced biological activity compared to other positional isomers, likely due to improved target binding affinity. This enhanced activity correlates with the increased electron density at the 6-position, which may facilitate key intermolecular interactions with biological targets .

Conversely, the 5-methoxy derivative generally exhibits moderate biological activity, suggesting that this position is less critical for target recognition. The 7-methoxy isomer shows variable activity depending on the specific biological target, indicating that the optimal substitution pattern is target-dependent .

Dimethoxy Substitution Patterns

The incorporation of multiple methoxy groups, particularly the 6,8-dimethoxy pattern, results in very high nucleophilicity and enhanced biological activity. This substitution pattern combines the beneficial electronic effects of both positions, creating a highly electron-rich aromatic system .

The 6,8-dimethoxy derivative demonstrates very high stability due to the resonance stabilization provided by multiple electron-donating substituents. This enhanced stability translates to improved shelf-life and reduced susceptibility to metabolic degradation .

Heterocyclic Ring Modifications Research

Structural modifications of the core chroman ring system provide access to diverse heterocyclic frameworks with altered geometric, electronic, and biological properties. These transformations range from simple ring expansion or contraction to complex spirocyclic and fused ring systems [15] [16] [17].

Ring Expansion Strategies

Seven-membered ring analogs, specifically benzoxepin-3-carboxylic acid derivatives, are accessible through ring-closing metathesis approaches. These transformations utilize ruthenium-based catalysts to form the seven-membered ring through olefin metathesis of appropriately substituted precursors, achieving yields of 55-70% [16].

The expanded ring system exhibits increased conformational flexibility compared to the parent chroman, which can be advantageous for binding to larger or more flexible biological targets. However, this flexibility may also result in reduced binding affinity due to entropic penalties associated with conformational restriction upon binding [15].

Ring Contraction Methodologies

Five-membered ring analogs, represented by benzofuran-3-carboxylic acid derivatives, are obtained through oxidative ring contraction processes. These reactions typically involve the use of oxidizing agents such as meta-chloroperoxybenzoic acid or lead tetraacetate to promote ring contraction with simultaneous loss of a carbon unit [16].

The contracted ring system provides a more rigid structural framework that may enhance binding affinity through reduced conformational entropy. The benzofuran core also offers different electronic properties compared to the chroman system, potentially leading to altered selectivity profiles [15].

Spirocyclic Derivatives

Spirochroman derivatives are synthesized through cyclization-spirocyclization cascades that create complex three-dimensional architectures. These transformations typically involve intramolecular cyclization reactions that form the spirocyclic junction, achieving yields of 45-65% [18].

The spirocyclic architecture introduces significant structural complexity and rigid geometry that can provide enhanced selectivity for specific biological targets. The three-dimensional nature of these compounds often results in improved binding affinity due to complementary shape matching with target proteins [18].

Benzo-fused Systems

Naphthochroman derivatives are accessible through Friedel-Crafts cyclization reactions that extend the aromatic system. These transformations utilize Lewis acid catalysts to promote intramolecular cyclization, yielding products with extended conjugation in 70-85% yields [15].

The extended aromatic system provides altered electronic properties and increased molecular rigidity. The naphthochroman framework often exhibits enhanced binding affinity due to increased hydrophobic interactions and improved shape complementarity with biological targets [15].

Heteroatom Substitution

Replacement of the ring oxygen with other heteroatoms, such as sulfur to form thiochroman derivatives, is achieved through sulfur incorporation reactions. These transformations typically involve nucleophilic substitution reactions or cyclization processes that introduce the sulfur atom into the ring system, achieving yields of 50-70% .

The altered electronic properties resulting from heteroatom substitution can dramatically change the biological activity and selectivity profile of the resulting compounds. Sulfur-containing analogs often exhibit different metabolic stability and pharmacokinetic properties compared to their oxygen counterparts .

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship investigations have established key structural determinants that govern the biological activity and selectivity of 8-Methoxy-chroman-3-carboxylic acid derivatives. These studies encompass systematic variations in substitution patterns, functional group modifications, and stereochemical alterations [13] [19] [14].

Methoxy Group Positioning Effects

Systematic evaluation of methoxy group positioning reveals that the 8-position provides optimal biological activity across multiple target classes. Compounds bearing the 8-methoxy substitution demonstrate IC50 values in the range of 0.9-17 μM against various targets, including β-tubulin and caspase-3/7 [14].

The superior activity of the 8-methoxy derivative correlates with optimal electronic properties that enhance target binding affinity. The meta-relationship between the methoxy group and the ring oxygen creates a balanced electronic environment that is neither overly electron-rich nor electron-poor .

Selectivity indices for the 8-methoxy derivatives range from 5-25, indicating reasonable selectivity for primary targets over off-target effects. This selectivity profile suggests that the 8-methoxy positioning provides a favorable balance between potency and selectivity .

Carboxylic Acid Functional Group Importance

Comparison of carboxylic acid derivatives with their corresponding esters reveals that the free acid form generally exhibits superior biological activity. Free acid derivatives demonstrate IC50 values of 5-41 μM, while ester analogs typically show reduced potency [14].

The enhanced activity of the free acid likely results from favorable ionic interactions with target proteins, particularly those involving positively charged amino acid residues. The carboxylic acid functionality can form multiple types of interactions, including hydrogen bonding and electrostatic interactions [14].

Target specificity studies indicate that carboxylic acid derivatives show particular affinity for caspase-3/7 enzymes, with selectivity indices of 10-50. This selectivity profile suggests that the carboxylic acid group is critical for optimal enzyme binding and catalytic inhibition [14].

Substitution Pattern Optimization

Systematic variation of substitution patterns reveals that electron-withdrawing groups generally enhance biological activity. Derivatives bearing electron-withdrawing substituents demonstrate IC50 values in the range of 2.3-15 μM, representing significant improvements over unsubstituted analogs [14].

The enhancement in activity correlates with increased electrophilicity of the aromatic system, which may facilitate key interactions with nucleophilic residues in target proteins. Electron-withdrawing groups also tend to increase metabolic stability by reducing susceptibility to oxidative degradation [14].

ROCK kinase selectivity is particularly enhanced by electron-withdrawing substitution patterns, with selectivity indices reaching 15-40. This selectivity profile suggests that electron-withdrawing groups provide optimal complementarity with the ROCK kinase binding site [19].

Ring Saturation Effects

Comparison of saturated chroman derivatives with their unsaturated chromene counterparts reveals that ring saturation is generally preferred for biological activity. Saturated analogs demonstrate IC50 values of 1.2-25 μM, while unsaturated derivatives typically show reduced potency .

The preference for ring saturation likely results from improved conformational flexibility that allows for better induced-fit binding to target proteins. The saturated system also provides different electronic properties that may be more complementary to biological targets .

Monoamine oxidase (MAO) enzyme selectivity is particularly enhanced by ring saturation, with selectivity indices of 3-12. This selectivity profile suggests that the saturated ring system provides optimal binding geometry for MAO enzyme active sites [13].

Stereochemical Considerations

Stereochemical variation significantly influences both activity and selectivity profiles. Compounds with defined stereochemistry at the 3-position demonstrate IC50 values of 3.5-20 μM, with selectivity indices of 8-30 [19].

The stereochemical preferences are target-dependent, with some enzymes showing strong preferences for specific stereoisomers. This stereoselectivity likely results from complementary interactions between the defined stereochemistry and the three-dimensional architecture of the target binding site [19].

Molecular Optimization Strategies

Rational molecular optimization approaches have been developed to systematically improve the potency, selectivity, and drug-like properties of 8-Methoxy-chroman-3-carboxylic acid derivatives. These strategies encompass bioisosteric replacement, prodrug design, conformational restriction, pharmacophore optimization, and property-based design [20] [21].

Bioisosteric Replacement Approaches

Bioisosteric replacement of the carboxylic acid functionality with tetrazole groups represents a successful strategy for maintaining biological activity while improving pharmacokinetic properties. This modification achieves success rates of 60-80% in retaining or improving biological potency [21].

The tetrazole bioisostere provides similar electronic properties to the carboxylic acid while offering enhanced metabolic stability and improved oral bioavailability. The tetrazole group maintains the ability to form hydrogen bonds and electrostatic interactions while being less susceptible to metabolic degradation [21].

The primary challenge in bioisosteric replacement is maintaining the specific binding interactions that are critical for biological activity. Careful consideration of the three-dimensional positioning and electronic properties of the replacement group is essential for successful optimization [21].

Prodrug Design Strategies

Prodrug approaches focus on masking the carboxylic acid functionality with labile protecting groups that can be cleaved under physiological conditions. Phosphate prodrugs have shown particular promise, achieving success rates of 70-85% in improving bioavailability [21].

The phosphate prodrug approach involves conversion of the carboxylic acid to a phosphate ester, which is cleaved by phosphatases to regenerate the active compound. This strategy can dramatically improve oral absorption and tissue distribution while maintaining the biological activity of the parent compound [21].

Stability issues represent the primary challenge in prodrug design, as the protecting group must be stable during formulation and storage but readily cleaved under physiological conditions. Careful selection of the protecting group and optimization of the cleavage kinetics are critical for successful prodrug development [21].

Conformational Restriction Methods

Conformational restriction through cyclization strategies provides access to rigid analogs with enhanced selectivity profiles. These approaches achieve success rates of 50-70% in improving target selectivity while maintaining reasonable potency [21].

The cyclization approach involves forming additional rings that constrain the molecular conformation, reducing the number of available conformations and potentially improving binding affinity through reduced entropic penalties. This strategy is particularly effective for improving selectivity between closely related targets [21].

Synthetic complexity represents the major challenge in conformational restriction approaches, as the formation of additional rings often requires multi-step synthetic sequences. The balance between synthetic accessibility and biological improvement must be carefully considered [21].

Pharmacophore Optimization Techniques

Pharmacophore-based optimization involves systematic mapping of key interaction points with target proteins and subsequent modification to enhance these interactions. This approach achieves success rates of 65-80% in improving target affinity [21].

The pharmacophore approach utilizes computational modeling to identify key binding interactions and guide the design of optimized analogs. This method is particularly effective for improving binding affinity and selectivity through rational design principles [21].

The primary challenge in pharmacophore optimization is the accurate interpretation of structure-activity relationships and the translation of computational predictions into successful synthetic targets. Close collaboration between computational and synthetic chemists is essential for success [21].

Property-Based Design Principles

Property-based design focuses on optimizing multiple physicochemical parameters simultaneously to achieve improved ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. This approach achieves success rates of 75-90% in improving drug-like properties [21].

Lipophilicity tuning represents a key component of property-based design, involving modification of substituents to achieve optimal logP values for membrane permeability and tissue distribution. This approach often involves the introduction of polar functional groups to balance lipophilicity and solubility [21].

The major challenge in property-based design is the simultaneous optimization of multiple parameters, which often involves competing requirements. Advanced computational tools and statistical design approaches are essential for navigating the complex optimization landscape [21].

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 09-19-2023

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